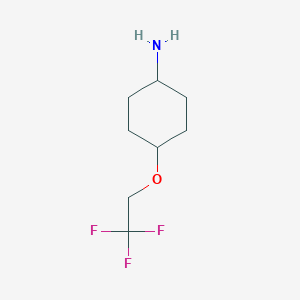

4-(2,2,2-Trifluoroethoxy)cyclohexan-1-amine

Description

4-(2,2,2-Trifluoroethoxy)cyclohexan-1-amine (CAS: 1016820-04-4) is a fluorinated cyclohexylamine derivative with the molecular formula C₈H₁₄F₃NO (molecular weight: 221.20 g/mol). The compound features a trifluoroethoxy (-OCH₂CF₃) substituent at the 4-position of the cyclohexane ring and an amine group at the 1-position. This structure confers unique physicochemical properties, including enhanced lipophilicity due to the electron-withdrawing trifluoroethoxy group, which is critical in pharmaceutical and agrochemical applications .

The compound exists in two stereoisomeric forms (cis and trans), with the trans isomer often exhibiting superior metabolic stability in drug discovery contexts . Its synthesis typically involves transaminase-catalyzed reactions or nucleophilic substitution of cyclohexanol derivatives with trifluoroethyl halides .

Properties

IUPAC Name |

4-(2,2,2-trifluoroethoxy)cyclohexan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14F3NO/c9-8(10,11)5-13-7-3-1-6(12)2-4-7/h6-7H,1-5,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGPHYMXDTCVORL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)OCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2,2-Trifluoroethoxy)cyclohexan-1-amine typically involves the reaction of cyclohexanone with 2,2,2-trifluoroethanol in the presence of a suitable catalyst to form the intermediate 4-(2,2,2-trifluoroethoxy)cyclohexanone. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield the final product .

Industrial Production Methods

This includes the use of continuous flow reactors to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

4-(2,2,2-Trifluoroethoxy)cyclohexan-1-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.

Reduction: The ketone intermediate can be reduced to form the corresponding alcohol.

Substitution: The trifluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted cyclohexane derivatives.

Scientific Research Applications

4-(2,2,2-Trifluoroethoxy)cyclohexan-1-amine is utilized in various scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in the study of enzyme interactions and protein modifications.

Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2,2,2-Trifluoroethoxy)cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The amine group can form hydrogen bonds with active sites of enzymes, modulating their activity .

Comparison with Similar Compounds

Lipophilicity and Solubility

- The trifluoroethoxy group in 4-(2,2,2-trifluoroethoxy)cyclohexan-1-amine increases logP (~2.1), enhancing blood-brain barrier penetration compared to non-fluorinated analogues (e.g., 4-methoxycyclohexan-1-amine, logP ~1.3) .

- 3-(2,2,2-Trifluoroethoxy)cyclohexan-1-amine exhibits lower solubility in aqueous media due to steric hindrance from the 3-position substituent .

Metabolic Stability

- The trans isomer of 4-(2,2,2-trifluoroethoxy)cyclohexan-1-amine demonstrates superior resistance to cytochrome P450 oxidation compared to the cis isomer, making it a preferred intermediate in drug synthesis .

- 2,4-Bis(trifluoromethyl)cyclohexan-1-amine shows rapid hepatic clearance due to its bulky substituents, limiting its utility in long-acting formulations .

Research Findings and Trends

- Fluorine’s Role: The trifluoroethoxy group’s strong electron-withdrawing nature enhances binding affinity to serotonin and norepinephrine transporters, as seen in analogues of 4-(2,2,2-trifluoroethoxy)cyclohexan-1-amine .

- Stereochemical Impact : Transaminase-catalyzed synthesis () enables selective production of the trans isomer, which is 30% more stable in human liver microsomes than the cis form .

- Emerging Analogues : Derivatives like Bis(4-(2,2,2-trifluoroethoxy)cyclohexan-1-amine) trihydrochloride () are being studied for multi-target pharmacological activity, though their higher molecular weight (~463.7 g/mol) may limit oral bioavailability .

Biological Activity

4-(2,2,2-Trifluoroethoxy)cyclohexan-1-amine is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. The trifluoroethoxy group is notable for enhancing the pharmacological properties of various compounds. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

4-(2,2,2-Trifluoroethoxy)cyclohexan-1-amine is characterized by its cyclohexane structure substituted with a trifluoroethoxy group and an amine. This unique structure contributes to its distinct chemical reactivity and biological interactions.

The biological activity of 4-(2,2,2-Trifluoroethoxy)cyclohexan-1-amine can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes, potentially inhibiting their activity. This inhibition can lead to altered metabolic pathways in cells.

- Receptor Modulation : It may act as a modulator for various receptors involved in cellular signaling pathways.

- Anticancer Activity : Preliminary studies suggest that it could exhibit cytotoxic effects against certain cancer cell lines.

Biological Activity Overview

The biological activities of 4-(2,2,2-Trifluoroethoxy)cyclohexan-1-amine are summarized in the following table:

Case Study 1: Anticancer Properties

A study investigated the effects of 4-(2,2,2-Trifluoroethoxy)cyclohexan-1-amine on various cancer cell lines. The compound demonstrated significant cytotoxicity against HepG2 (liver cancer) and MCF-7 (breast cancer) cells with IC50 values of 21.00 µM and 26.10 µM respectively. The selectivity index was favorable compared to normal cell lines, indicating potential for therapeutic applications in oncology .

Case Study 2: Enzyme Interaction

Research utilizing molecular docking simulations indicated that 4-(2,2,2-Trifluoroethoxy)cyclohexan-1-amine could bind effectively to specific enzyme targets involved in tumor growth and proliferation. The binding affinity was measured using MM-GBSA analysis, suggesting a promising interaction profile for further development as an enzyme inhibitor .

Toxicity and Safety Profile

Preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies have shown that 4-(2,2,2-Trifluoroethoxy)cyclohexan-1-amine exhibits a favorable safety profile with low toxicity in vitro. Further studies are required to fully elucidate its pharmacokinetics and long-term safety .

Q & A

Basic Synthesis Methodology

Q: What are the key synthetic routes and reaction conditions for preparing 4-(2,2,2-Trifluoroethoxy)cyclohexan-1-amine? A: The synthesis typically involves:

- Cyclohexane Ring Functionalization : Introduction of the trifluoroethoxy group via nucleophilic substitution, where a hydroxyl or halide group on the cyclohexane ring reacts with 2,2,2-trifluoroethylating agents (e.g., trifluoroethyl halides) under basic conditions.

- Amine Protection/Deprotection : To avoid side reactions, the primary amine is often protected (e.g., using Boc anhydride) before introducing the trifluoroethoxy group. Deprotection is achieved via acidic hydrolysis (HCl/MeOH) .

- Catalytic Conditions : Reactions may employ Et₃N as a base and DMAP (4-dimethylaminopyridine) as a catalyst in dichloromethane (DCM) at room temperature, yielding moderate-to-high purity products (48–88% yields reported for analogous compounds) .

- Purification : Column chromatography or recrystallization is used to isolate the final product.

Advanced Structural Confirmation

Q: Which spectroscopic and analytical techniques are most effective for resolving structural ambiguities in 4-(2,2,2-Trifluoroethoxy)cyclohexan-1-amine? A: Key methods include:

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions on the cyclohexane ring. ¹⁹F NMR confirms the presence and electronic environment of the trifluoroethoxy group. Challenges arise due to fluorine’s strong electronegativity, which deshields adjacent protons .

- Mass Spectrometry (MS) : High-resolution MS (e.g., HPLC-TOF) verifies molecular weight and isotopic patterns. Fragmentation patterns help confirm the amine and trifluoroethoxy moieties .

- X-ray Crystallography : Resolves absolute stereochemistry and conformational preferences of the cyclohexane ring, critical for structure-activity relationship (SAR) studies .

Pharmacological Applications

Q: How does the trifluoroethoxy group enhance the biological activity of cyclohexane-based amines in drug discovery? A: The trifluoroethoxy group:

- Improves Metabolic Stability : Fluorine’s electronegativity reduces oxidative metabolism, prolonging half-life.

- Modulates Lipophilicity : Enhances membrane permeability while maintaining solubility via polar ether oxygen.

- Influences Receptor Binding : The electron-withdrawing effect stabilizes charge-transfer interactions with target proteins (e.g., ion channels or enzymes). For example, trifluoroethoxy-containing analogs have shown promise as calcium channel stabilizers in antiepileptic research .

Methodological Challenges in Synthesis

Q: What side reactions occur during the synthesis of 4-(2,2,2-Trifluoroethoxy)cyclohexan-1-amine, and how are they controlled? A: Common issues include:

- Over-Alkylation : The amine may react with excess trifluoroethylating agent, forming quaternary salts. Mitigation involves strict stoichiometric control and using protective groups (e.g., Boc) .

- Ring Strain : Steric hindrance from the trifluoroethoxy group can lead to incomplete substitution. Optimizing reaction temperature (e.g., reflux in THF) improves yields .

- Byproduct Formation : Trace water may hydrolyze trifluoroethylating agents. Anhydrous conditions (molecular sieves) and inert atmospheres (N₂/Ar) are critical .

Conformational Analysis

Q: How does the cyclohexane ring’s conformation affect the stability and reactivity of 4-(2,2,2-Trifluoroethoxy)cyclohexan-1-amine? A:

- Chair Conformation Preference : The trifluoroethoxy group favors an equatorial position to minimize 1,3-diaxial strain, while the amine group adopts an axial or equatorial position depending on pH and solvent .

- Ring-Flipping Barriers : Fluorine’s bulkiness increases the energy barrier for cyclohexane ring inversion, stabilizing specific conformers. Computational studies (DFT) predict a ΔG‡ of ~10–12 kcal/mol for analogous fluorocyclohexanes .

- Reactivity Implications : Axial amines are more nucleophilic due to reduced steric hindrance, influencing downstream reactions (e.g., acylation) .

Resolving Analytical Discrepancies

Q: How should researchers address conflicting data between NMR and MS when characterizing this compound? A:

- Cross-Validation : Use complementary techniques (e.g., IR for functional groups, elemental analysis for C/H/N/F ratios) .

- Isotopic Pattern Analysis : MS/MS can distinguish between isobaric impurities (e.g., trifluoroethoxy vs. pentafluoropropyl groups) .

- Solvent Artifact Check : Ensure NMR solvents (e.g., CDCl₃) do not interact with the amine or fluorine groups, which may shift peaks .

- Crystallographic Data : If available, X-ray structures resolve ambiguities in substituent positioning .

Advanced Applications in Organic Synthesis

Q: How is 4-(2,2,2-Trifluoroethoxy)cyclohexan-1-amine utilized as a building block in complex molecule synthesis? A:

- Peptide Mimetics : The amine serves as a backbone for β-turn inducers in peptidomimetic drug design.

- Catalyst Ligands : Chiral derivatives are used in asymmetric catalysis (e.g., hydrogenation of ketones) .

- Fluorinated Probes : The trifluoroethoxy group’s NMR-active ¹⁹F nucleus enables tracking in metabolic studies .

Stability and Storage

Q: What storage conditions are recommended to maintain the stability of 4-(2,2,2-Trifluoroethoxy)cyclohexan-1-amine? A:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.